molecular formula C9H8N2OS B13261695 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13261695
M. Wt: 192.24 g/mol
InChI Key: FJTKDTRZUIRQMH-UHFFFAOYSA-N
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Description

5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, connected through a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.

    3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a thiophene ring.

Uniqueness

5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic properties and reactivity

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-4-5-11(10-7)9-3-2-8(6-12)13-9/h2-6H,1H3

InChI Key

FJTKDTRZUIRQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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